5-Bromo-3-methyl-1-phenylpyrazole
Overview
Description
5-Bromo-3-methyl-1-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which 5-bromo-3-methyl-1-phenylpyrazole belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles can be involved in various synthetic pathways, leading to the formation of more complex heterocyclic systems .
Result of Action
The structural changes in pyrazoles due to tautomerism can translate into changes in properties, potentially influencing their biological activities .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-1-phenylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the specific biological system and conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination occurs selectively at the 5-position of the pyrazole ring due to the electron-donating effect of the methyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.
Major Products:
Substitution: Formation of 5-azido-3-methyl-1-phenylpyrazole, 5-thio-3-methyl-1-phenylpyrazole, or 5-methoxy-3-methyl-1-phenylpyrazole.
Oxidation: Formation of 3-carboxy-1-phenylpyrazole or 3-formyl-1-phenylpyrazole.
Reduction: Formation of 5-bromo-3-methyl-1-cyclohexylpyrazole.
Scientific Research Applications
5-Bromo-3-methyl-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and dyes. It is also used in the synthesis of specialty chemicals for various industrial applications.
Comparison with Similar Compounds
3-Methyl-1-phenylpyrazole: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Chloro-3-methyl-1-phenylpyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Bromo-1-phenylpyrazole:
Uniqueness: 5-Bromo-3-methyl-1-phenylpyrazole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-methyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGJUKHYWJICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591912 | |
Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41327-15-5 | |
Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?
A1: When this compound is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].
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